3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13486745
InChI: InChI=1S/C11H14BrNO2/c1-7-3-4-9(5-10(7)12)11(15)13-8(2)6-14/h3-5,8,14H,6H2,1-2H3,(H,13,15)/t8-/m1/s1
SMILES: CC1=C(C=C(C=C1)C(=O)NC(C)CO)Br
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol

3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide

CAS No.:

Cat. No.: VC13486745

Molecular Formula: C11H14BrNO2

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide -

Specification

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
IUPAC Name 3-bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide
Standard InChI InChI=1S/C11H14BrNO2/c1-7-3-4-9(5-10(7)12)11(15)13-8(2)6-14/h3-5,8,14H,6H2,1-2H3,(H,13,15)/t8-/m1/s1
Standard InChI Key LESSHHLLXFMGFL-MRVPVSSYSA-N
Isomeric SMILES CC1=C(C=C(C=C1)C(=O)N[C@H](C)CO)Br
SMILES CC1=C(C=C(C=C1)C(=O)NC(C)CO)Br
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC(C)CO)Br

Introduction

3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide is an organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features. This compound belongs to the class of substituted benzamides, which are known for their diverse biological activities. The presence of a bromine atom, a hydroxy group, and a methyl group attached to a benzamide core makes it a valuable intermediate in the synthesis of more complex organic molecules.

Synthesis Methods

The synthesis of 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide typically involves several key steps, including the bromination of suitable precursors followed by amide formation. The reaction conditions are crucial for optimizing yield and purity. Techniques such as recrystallization and chromatography are often employed for purification. Industrial production may utilize continuous flow reactors to enhance efficiency.

Applications in Medicinal Chemistry

This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutics. The presence of halogen and functional groups enhances its reactivity and potential interactions with biological targets. The bromine and hydroxy groups facilitate electrophilic interactions and hydrogen bonding, which modulate the activity of target proteins, potentially leading to various biological effects.

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